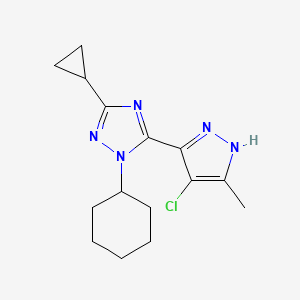
5-(4-chloro-3-methyl-1H-pyrazol-5-yl)-1-cyclohexyl-3-cyclopropyl-1H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Heterocyclic compounds like the one mentioned are crucial in medicinal chemistry due to their diverse biological activities. The combination of pyrazole and triazole rings often leads to compounds with significant pharmacological potential. Research in this area focuses on synthesizing novel compounds and studying their chemical and physical properties to explore potential applications.
Synthesis Analysis
The synthesis of heterocyclic compounds typically involves multi-step reactions, starting from simple precursors to more complex structures. For compounds containing pyrazole and triazole rings, common methods include cyclization reactions, nucleophilic substitution, and the use of catalysts to facilitate the formation of the desired heterocyclic framework (Shimada et al., 2006).
Molecular Structure Analysis
The molecular structure of these compounds is characterized using techniques such as X-ray crystallography, NMR (Nuclear Magnetic Resonance), and IR (Infrared Spectroscopy). These methods provide detailed information about the arrangement of atoms, molecular conformations, and electronic structures, which are essential for understanding the reactivity and properties of the compound (Boechat et al., 2016).
Chemical Reactions and Properties
Heterocyclic compounds exhibit a wide range of chemical reactions, largely dependent on the functional groups present and the electronic nature of the heterocycles. They can undergo substitution reactions, addition reactions, and cyclization processes. The presence of pyrazole and triazole rings often imparts nucleophilic characteristics, allowing for further functionalization (Karrouchi et al., 2016).
Propiedades
IUPAC Name |
5-(4-chloro-5-methyl-1H-pyrazol-3-yl)-1-cyclohexyl-3-cyclopropyl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClN5/c1-9-12(16)13(19-18-9)15-17-14(10-7-8-10)20-21(15)11-5-3-2-4-6-11/h10-11H,2-8H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PALULAJFZJRLEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C2=NC(=NN2C3CCCCC3)C4CC4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2'-(hydroxymethyl)biphenyl-4-yl]-N,N-dimethylacetamide](/img/structure/B5667406.png)
![N-({1-[3-(1H-pyrazol-4-yl)propanoyl]-3-piperidinyl}methyl)-1-naphthamide](/img/structure/B5667414.png)
![2-methoxy-3-({3-[1-(pyridin-3-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)pyridine](/img/structure/B5667422.png)

![N-[(5-bromo-2-furyl)methyl]-N,1-dimethyl-4-piperidinamine](/img/structure/B5667428.png)


![1-[(2,4-dichlorophenoxy)acetyl]azepane](/img/structure/B5667447.png)
![5-{[(4aS*,7aR*)-4-ethyl-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]carbonyl}-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5667449.png)
![N-(5-chloro-2-methoxyphenyl)-3-{1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-3-yl}propanamide](/img/structure/B5667464.png)

![(1R*,5R*)-6-[3-(4-hydroxyphenyl)propanoyl]-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5667474.png)

![9-[(5-amino-3-methyl-1H-pyrazol-1-yl)acetyl]-2-(pyridin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5667520.png)